molecular formula C20H28O6S B12763895 9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid CAS No. 62251-61-0

9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid

Cat. No.: B12763895
CAS No.: 62251-61-0
M. Wt: 396.5 g/mol
InChI Key: FYBFDIIAPRHIQS-KKBLUXBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tiaprost is synthesized through a series of chemical reactions that involve the modification of prostaglandin F2αThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of Tiaprost involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiaprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tiaprost can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Tiaprost has a wide range of scientific research applications, including:

Mechanism of Action

Tiaprost exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events that lead to luteolysis, the breakdown of the corpus luteum. The molecular targets involved in this process include various enzymes and signaling molecules that regulate reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiaprost

Tiaprost is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues.

Properties

CAS No.

62251-61-0

Molecular Formula

C20H28O6S

Molecular Weight

396.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14-,16-,17-,18+,19-/m1/s1

InChI Key

FYBFDIIAPRHIQS-KKBLUXBBSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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